molecular formula C20H18N4O2S B4368012 N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368012
M. Wt: 378.4 g/mol
InChI Key: RZPCRNANZGNQQF-UHFFFAOYSA-N
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Description

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a triazole ring, a naphthalene sulfonamide group, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methyl group may yield a carboxylic acid, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE include:

Uniqueness

The uniqueness of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalenesulfonamide group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-15-6-8-16(9-7-15)13-24-14-21-20(22-24)23-27(25,26)19-11-10-17-4-2-3-5-18(17)12-19/h2-12,14H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPCRNANZGNQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 3
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 4
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 5
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

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